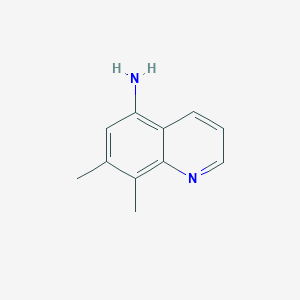

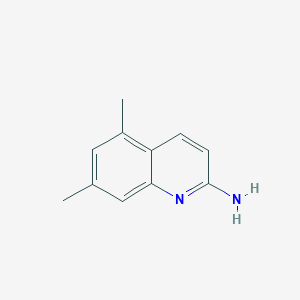

7,8-Dimethylquinolin-5-amine

Overview

Description

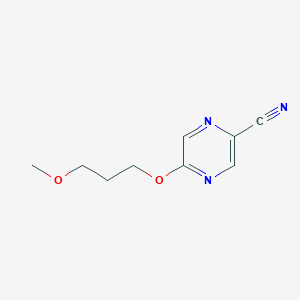

7,8-Dimethylquinolin-5-amine is a chemical compound with the molecular formula C11H12N2 . It contains a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of this compound consists of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 140-141°C . Its molecular weight is 172.23 . The predicted boiling point is 345.6±37.0°C, and the predicted density is 1.136±0.06 g/cm3 . The predicted pKa is 6.13±0.43 .Scientific Research Applications

Antibacterial Properties

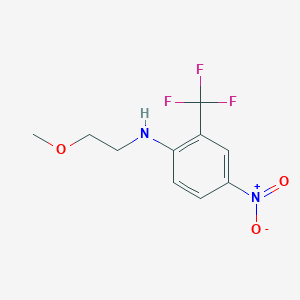

The synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, where substituted primary amine appendages, similar in nature to 7,8-Dimethylquinolin-5-amine, were introduced, have been investigated. These compounds demonstrated interesting antibacterial activity against gram-positive and/or gram-negative strains, with derivatives showing good activity against S. aureus, suggesting potential for development as antibacterial agents (Al-Hiari et al., 2007).

Spectrofluorimetric Applications

A novel spectrofluorimetric method for the determination of aliphatic amines using a new fluorigenic reagent demonstrates the versatility of quinoline derivatives in analytical chemistry. The method is rapid, simple, sensitive, and has been applied to the determination of aliphatic amines in environmental samples like tap water and lake water (Cao et al., 2003).

Anticancer Potential

Research into quinazoline derivatives, closely related to quinoline structures, has identified potent apoptosis inducers with high blood-brain barrier penetration, highlighting the therapeutic potential of these compounds in cancer treatment. The effectiveness of these compounds in human breast and other cancer models underscores the importance of structural optimization in drug discovery (Sirisoma et al., 2009).

Catalytic Activity in Organic Synthesis

Rhodium-catalyzed, regioselective C-H bond functionalization using amidoquinolines, which shares a structural motif with this compound, facilitates the synthesis of branched amines and dimers. This transformation underscores the utility of quinoline derivatives in complex organic synthesis, offering broad substrate scope and mild reaction conditions suitable for gram-scale synthesis (Reddy et al., 2016).

Photochemical Activation in Cell Physiology

The study on the photochemical activation of tertiary amines linked to quinolinyl photoremovable protecting groups illustrates the application of quinoline derivatives in cellular physiology research. This activation mechanism, facilitating the release of bioactive molecules through photoexcitation, showcases the potential of quinoline-based compounds in biological studies and therapeutic applications (Asad et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

7,8-Dimethylquinolin-5-amine: primarily targets the malaria parasite, specifically the liver stages of Plasmodium infections. These liver-stage parasites can persist in a dormant form (known as hypnozoites) within the liver for months, re-emerging later to cause clinical disease. The compound aims to clear these dormant forms and prevent relapsing malaria .

Mode of Action

While the exact mechanism remains largely unknown, mitochondria appear to be the biological target of This compound . The compound accumulates within the mitochondria, leading to swelling and structural changes in the inner membranes. These alterations likely disrupt essential mitochondrial functions, affecting the parasite’s survival .

Biochemical Pathways

The compound’s impact extends beyond the mitochondria. By interfering with specific pathways, it disrupts the parasite’s ability to break down and digest hemoglobin. This disruption ultimately impairs the parasite’s survival and propagation .

Pharmacokinetics

- Unlike its analog, primaquine (with a half-life of 6 hours), This compound has a much longer elimination half-life (14 days). This extended duration contributes to its efficacy in treating relapses of Plasmodium vivax malaria. However, a significant drawback lies in its toxicity for individuals deficient in glucose-6-phosphate dehydrogenase (G6PD). Such individuals may experience adverse effects when exposed to the compound .

Result of Action

The compound’s action leads to the elimination of dormant hypnozoites, preventing their reactivation and subsequent clinical disease. By targeting the liver stages, it disrupts the parasite’s life cycle, reducing the risk of relapse .

Action Environment

Environmental factors play a crucial role in the compound’s efficacy and stability. Factors such as temperature, humidity, and exposure to light can influence its performance. Proper storage conditions are essential to maintain its potency .

Biochemical Analysis

Biochemical Properties

7,8-Dimethylquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound can bind to proteins involved in DNA replication and repair, further contributing to its anticancer properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can alter gene expression patterns, leading to the downregulation of oncogenes and upregulation of tumor suppressor genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can disrupt essential biochemical pathways, leading to the suppression of cell growth and proliferation. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can maintain its biological activity over extended periods, although its potency may decrease over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a specific dose is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, influencing cellular metabolism and energy production. Additionally, this compound can affect the regulation of metabolic pathways by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . Additionally, the compound can localize to the mitochondria, affecting mitochondrial function and energy production .

Properties

IUPAC Name |

7,8-dimethylquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVPYTVSHKUXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104217-16-5 | |

| Record name | 7,8-dimethylquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

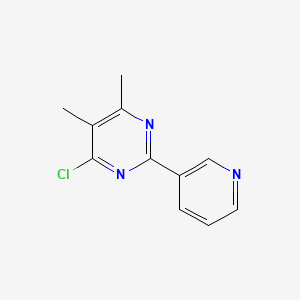

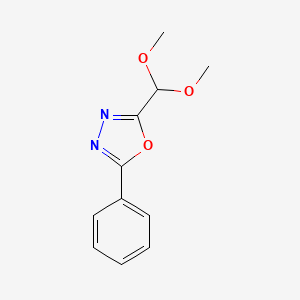

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)

![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1455751.png)

![1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B1455761.png)

![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)

![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)